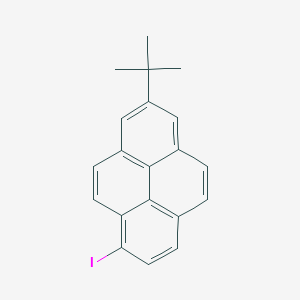

7-Tert-butyl-1-iodopyrene

Description

Contextualizing Pyrene (B120774) Derivatives in Organic and Materials Chemistry Research

Pyrene, a polycyclic aromatic hydrocarbon composed of four fused benzene (B151609) rings, is a fundamental building block in the creation of advanced organic materials. ncat.eduwikipedia.org Its inherent photophysical properties, including a long fluorescence lifetime and high quantum yield, make it an attractive component for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and fluorescent sensors. ncat.eduuky.edunih.gov The functionalization of the pyrene core with various substituents allows for the fine-tuning of its electronic and optical characteristics, enabling the development of materials with tailored properties. mdpi.comworktribe.com The introduction of different functional groups can alter the emission color, improve charge transport capabilities, and enhance the stability of the resulting materials. uky.edu Consequently, the development of synthetic methods to access a diverse range of pyrene derivatives is a significant area of research in both academic and industrial settings. worktribe.comresearchgate.net

Strategic Importance of Halogenated Polycyclic Aromatic Hydrocarbons as Synthetic Intermediates

Halogenated polycyclic aromatic hydrocarbons are versatile and indispensable intermediates in organic synthesis. The introduction of a halogen atom, such as iodine or bromine, onto an aromatic ring provides a reactive handle for a variety of subsequent chemical transformations. google.com These halogenated compounds are key precursors for numerous cross-coupling reactions, including the Suzuki-Miyaura, Heck, and Sonogashira reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. uky.edursc.orgrsc.org This allows for the construction of complex molecular architectures from simpler, halogenated building blocks. ossila.com For instance, 1-bromopyrene (B33193) can be converted to 1-pyreneboronic acid, a key reagent in Suzuki couplings. uky.edu The ability to selectively introduce a halogen at a specific position on a PAH like pyrene is crucial for the controlled synthesis of complex, functional molecules. researchgate.netrsc.org

Role of Steric Bulk in Regioselective Pyrene Functionalization: The Case of Tert-butyl Groups

The regioselectivity of electrophilic substitution reactions on the pyrene core is a significant challenge due to the presence of multiple reactive sites. mdpi.com The 1, 3, 6, and 8 positions are the most electronically activated and are typically the preferred sites for electrophilic attack. uky.edursc.org However, the introduction of sterically bulky groups, such as the tert-butyl group, can dramatically alter this reactivity pattern. numberanalytics.com By occupying certain positions on the pyrene ring, tert-butyl groups can sterically hinder the approach of electrophiles to the adjacent, more reactive sites, thereby directing substitution to other, less sterically encumbered positions. rsc.orgchinesechemsoc.org For example, the Friedel-Crafts alkylation of pyrene with tert-butyl chloride leads to the formation of 2,7-di-tert-butylpyrene (B1295820). beilstein-journals.orgnih.gov This blocking strategy is a powerful tool for achieving regiocontrol in pyrene functionalization, enabling the synthesis of specific isomers that would be inaccessible through direct substitution of the parent pyrene molecule. rsc.orgrsc.org The presence of tert-butyl groups has been shown to direct subsequent reactions like nitration and bromination to the 1-position of the 2,7-di-tert-butylpyrene core. beilstein-journals.orgnih.gov

Research Scope and Methodological Paradigms for 7-Tert-butyl-1-iodopyrene Investigations

The investigation of this compound is situated within the broader context of developing synthetic methodologies for the precise functionalization of pyrene. Research in this area focuses on leveraging the steric influence of the tert-butyl group to achieve selective iodination at the 1-position. This specific isomer is a valuable synthetic precursor, as the iodine atom can be readily displaced or utilized in a variety of coupling reactions, providing access to a range of 1,7-disubstituted pyrene derivatives. The synthesis of such compounds is of interest for creating materials with specific electronic and photophysical properties, potentially for applications in organic electronics. uky.edu Methodological approaches to study and synthesize this compound involve multi-step synthetic sequences, often starting with the introduction of the tert-butyl group to direct the subsequent halogenation. arizona.edu Characterization of these compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry to confirm the regiochemistry of the substitution. rsc.orgekb.eg

Interactive Data Table: Properties of Pyrene and Related Compounds

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Key Feature |

| Pyrene | C₁₆H₁₀ | 202.25 | Colorless solid | Parent aromatic hydrocarbon wikipedia.org |

| 1-Bromopyrene | C₁₆H₉Br | 281.15 | --- | Halogenated intermediate for coupling reactions scielo.br |

| 2,7-Di-tert-butylpyrene | C₂₄H₂₈ | 316.48 | --- | Sterically hindered derivative beilstein-journals.orgnih.gov |

| This compound | C₂₀H₁₇I | 396.25 | --- | Regioselectively functionalized intermediate arizona.edumolaid.com |

Interactive Data Table: Key Reactions in Pyrene Functionalization

| Reaction Type | Reagents | Position(s) Targeted | Purpose |

| Friedel-Crafts Alkylation | tert-butyl chloride, AlCl₃ | 2, 7 | Introduction of bulky directing groups beilstein-journals.orgnih.gov |

| Bromination | N-bromosuccinimide (NBS) | 1, 3, 6, 8 | Halogenation for further functionalization wikipedia.orgscielo.br |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst | Varies | Carbon-carbon bond formation uky.edursc.org |

| Iodination | --- | 1 (in 7-tert-butylpyrene) | Introduction of a versatile leaving group |

Structure

3D Structure

Properties

CAS No. |

143877-79-6 |

|---|---|

Molecular Formula |

C20H17I |

Molecular Weight |

384.3 g/mol |

IUPAC Name |

7-tert-butyl-1-iodopyrene |

InChI |

InChI=1S/C20H17I/c1-20(2,3)15-10-13-5-4-12-7-9-17(21)16-8-6-14(11-15)18(13)19(12)16/h4-11H,1-3H3 |

InChI Key |

ODPXEURIXUYULR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C3C(=C1)C=CC4=C3C(=C(C=C4)I)C=C2 |

Origin of Product |

United States |

Reactivity and Advanced Chemical Transformations of 7 Tert Butyl 1 Iodopyrene

Cross-Coupling Reactions and Derivative Synthesis

The carbon-iodine bond at the 1-position of 7-tert-butyl-1-iodopyrene is a prime site for palladium-catalyzed cross-coupling reactions, enabling the synthesis of a diverse library of pyrene (B120774) derivatives with tailored electronic and photophysical properties.

Palladium-Catalyzed Suzuki-Miyaura Coupling for Arylation and Alkylation

The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds. In the context of this compound, this reaction allows for the introduction of various aryl and alkyl groups at the 1-position. The reaction typically involves a palladium catalyst, a base, and an organoboron reagent, such as an arylboronic acid or an alkylboronic acid.

The general reaction scheme is as follows:

This compound + R-B(OH)₂ → 7-tert-butyl-1-R-pyrene

Where 'R' can be a variety of aryl or alkyl substituents. The bulky tert-butyl group at the 7-position can influence the reaction kinetics and the rotational barrier of the newly introduced substituent, which in turn can affect the photophysical properties of the resulting molecule.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | 85-95 | nih.gov |

| Pd₂(dba)₃ | SPhos | K₃PO₄ | Dioxane | 100 | 90-98 | nih.gov |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | THF | 80 | 88-96 | nih.gov |

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 1-Iodopyrene (B1601410) Derivatives. Note: These are general conditions for 1-iodopyrene derivatives and are expected to be applicable to this compound.

Sonogashira Coupling for Ethynylation and Alkyne-Pyrene Conjugate Formation

The Sonogashira coupling enables the direct connection of terminal alkynes to the pyrene core, leading to the formation of highly conjugated systems with interesting electronic and optical properties. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.

The general reaction is:

This compound + R-C≡CH → 7-tert-butyl-1-(C≡C-R)-pyrene

The resulting ethynylpyrene derivatives are valuable building blocks for the synthesis of larger π-conjugated materials, such as polymers and dendrimers, with applications in organic electronics.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 60-70 | 80-95 | |

| Pd(OAc)₂ | CuI | Piperidine | DMF | 80 | 85-97 | |

| [PdCl₂(dppf)] | CuI | DIPA | Toluene | 90 | 82-96 |

Table 2: Typical Conditions for Sonogashira Coupling of 1-Iodopyrene Derivatives. Note: These conditions are based on reactions with similar 1-iodopyrene substrates and are anticipated to be effective for this compound.

Heck Coupling Reactions for Pyrene-Alkene Derivatization

The Heck coupling reaction provides a means to introduce alkenyl groups at the 1-position of the pyrene scaffold. This palladium-catalyzed reaction between this compound and an alkene, in the presence of a base, leads to the formation of a new carbon-carbon double bond.

The general transformation can be represented as:

This compound + R-CH=CH₂ → 7-tert-butyl-1-(CH=CH-R)-pyrene

The stereochemistry of the resulting alkene is often predominantly trans. These pyrene-alkene conjugates are of interest for their potential applications in materials science and as fluorescent probes.

| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100-120 | 70-90 | |

| PdCl₂(PPh₃)₂ | PPh₃ | K₂CO₃ | Acetonitrile | 80-100 | 75-92 | |

| Herrmann's catalyst | - | NaOAc | DMA | 130-140 | 65-88 |

Table 3: Common Conditions for Heck Coupling of 1-Iodopyrene Derivatives. Note: These are generalized conditions for 1-iodopyrene derivatives and are expected to be applicable to this compound.

Stille Coupling and Other Organometallic Cross-Coupling Strategies

The Stille coupling offers another avenue for C-C bond formation, utilizing organostannane reagents. This reaction is known for its tolerance of a wide range of functional groups and is particularly useful for the synthesis of complex molecules.

The general reaction is:

This compound + R-Sn(Bu)₃ → 7-tert-butyl-1-R-pyrene

While effective, the toxicity of organotin compounds is a significant drawback. Other organometallic cross-coupling reactions, such as Negishi (using organozinc reagents) and Hiyama (using organosilicon reagents) couplings, can also be employed for the derivatization of this compound, each offering its own set of advantages and substrate compatibility.

| Catalyst | Ligand | Additive | Solvent | Temperature (°C) | Yield (%) | Ref. |

| Pd(PPh₃)₄ | PPh₃ | LiCl | Toluene | 110 | 75-90 | dntb.gov.ua |

| Pd₂(dba)₃ | P(furyl)₃ | - | DMF | 100 | 80-95 | dntb.gov.ua |

| PdCl₂(AsPh₃)₂ | AsPh₃ | - | Dioxane | 90 | 70-88 | dntb.gov.ua |

Table 4: Representative Conditions for Stille Coupling of 1-Iodopyrene Derivatives. Note: These conditions are based on reactions with similar aryl iodides and are expected to be applicable to this compound.

C-H Functionalization and Directed Arylation Studies

Beyond the transformations at the C-I bond, the pyrene core of this compound possesses several C-H bonds that can be selectively functionalized using transition metal catalysis. The bulky tert-butyl group can act as a directing group or a steric shield, influencing the regiochemical outcome of these reactions.

Transition Metal-Catalyzed Site-Selective C-H Activation and Functionalization

Recent advances in organometallic chemistry have enabled the direct functionalization of otherwise unreactive C-H bonds. For pyrene derivatives, palladium-catalyzed C-H activation has emerged as a powerful tool for site-selective arylation, alkylation, and other transformations. nih.govresearchgate.net

In the case of this compound, the presence of the tert-butyl group at the 7-position can sterically hinder the adjacent C-H bonds, potentially directing functionalization to more accessible positions. mdpi.com For instance, directing groups can be installed at other positions on the pyrene scaffold to achieve site-selective C-H activation at positions that are typically difficult to access through classical electrophilic substitution reactions. researchgate.net

Research in this area often focuses on the use of palladium catalysts in conjunction with specific ligands and oxidants to achieve high selectivity and efficiency. The development of new catalytic systems for the C-H functionalization of substituted pyrenes like this compound is an active area of research with the potential to unlock novel molecular architectures and materials. nih.govrsc.org

| Catalyst | Directing Group | Reagent | Oxidant | Solvent | Temperature (°C) | Ref. |

| Pd(OAc)₂ | Carboxylic Acid | Aryl Iodide | Ag₂CO₃ | TFA | 120 | nih.gov |

| [RhCp*Cl₂]₂ | Pyridyl | Alkene | Cu(OAc)₂ | DCE | 100 | |

| RuCl₂(p-cymene)₂ | Amide | Arylboronic acid | AgOAc | t-AmylOH | 110 |

Directing Group-Assisted C-H Functionalization Tactics

The site-selective functionalization of complex molecules like pyrene is a significant challenge in organic synthesis due to the presence of multiple C-H bonds with similar reactivity. mdpi.com Transition metal-catalyzed C-H activation, guided by a directing group, has emerged as a powerful strategy to overcome this challenge, enabling the precise modification of specific C-H bonds. mdpi.comsnnu.edu.cn This approach involves the temporary installation of a functional group that can chelate to a metal catalyst, bringing the catalyst into close proximity to a targeted C-H bond and facilitating its cleavage and subsequent functionalization. snnu.edu.cn

For pyrene systems, bidentate directing groups have proven particularly effective. mdpi.com Groups such as carboxamides can be installed on the pyrene core and used to direct palladium(II) catalysts to achieve ortho-C(sp²)-H arylation, alkylation, and halogenation. researchgate.netresearchgate.net For instance, pyrene carboxamide derivatives have been utilized in Pd(II)-catalyzed directing group-assisted arylation to synthesize pyrene-azobenzene dyads, demonstrating the utility of this method in constructing complex molecular architectures. researchgate.netresearchgate.net The directing group, after facilitating the desired transformation, can often be removed or converted into another functional group, adding to the synthetic versatility of the strategy. researchgate.net

The use of transient directing groups represents a further advancement, enhancing the atom- and step-economy of C-H functionalization. snnu.edu.cn These groups are formed in situ from a weakly coordinating functional group and a co-catalytic modifier, guiding the metal catalyst to the desired site, and are then cleaved under the reaction conditions, avoiding separate installation and removal steps. snnu.edu.cn While specific applications to this compound are not extensively documented, these established principles on the pyrene core suggest that a directing group installed at or near the 1-position could be used to functionalize the adjacent C-H bonds, provided that steric hindrance from the tert-butyl group does not impede the reaction.

| Directing Group Type | Metal Catalyst | Transformation | Target Position |

| Carboxamide | Pd(II) | Arylation | ortho-C-H |

| Picolinamide | Pd(II) | Arylation | ortho-C-H |

| Weinreb Amide | Ru(II) | Oxygenation, Alkenylation | ortho-C-H mdpi.com |

| Cyano-based templates | Rh(III) | Alkynylation | para-C-H nih.govrsc.org |

Oxidation and Reduction Chemistry of this compound Derivatives

The oxidation and reduction of pyrene derivatives are fundamental transformations that can dramatically alter their electronic and physical properties. The presence of a bulky tert-butyl group, as in this compound, can significantly influence the regioselectivity of these reactions, particularly in the oxidation of the pyrene core.

Regioselective Oxidation Strategies for K-region Functionalization of Tert-butylpyrenes

The K-region of pyrene, comprising the 4,5- and 9,10-positions, is particularly susceptible to oxidation due to its high double-bond character. The introduction of tert-butyl groups onto the pyrene skeleton provides a powerful tool for directing this oxidation with high regioselectivity. An unprecedented single-step, metal-free oxidation of 2,7-di-tert-butylpyrene (B1295820) has been developed that selectively yields either the corresponding 4,5-dione or 4,5,9,10-tetraone. rsc.org

This selective oxidation is achieved using hypervalent iodine oxyacids, offering a green chemistry approach with significant improvements in yield, selectivity, and ease of workup compared to traditional metal-catalyzed methods. rsc.org The choice of oxidant and reaction conditions dictates the outcome, allowing for the controlled synthesis of either the dione (B5365651) or the tetraone, which are valuable building blocks for organic optoelectronic materials. rsc.org Alternative methods, such as ruthenium-catalyzed oxidation, have also been employed to transform pyrene and 2,7-di-tert-butylpyrene into the respective 4,5-diones and 4,5,9,10-tetraketones. mpg.de These strategies highlight how steric directors like tert-butyl groups can be leveraged to achieve selective functionalization at the K-region, a tactic directly applicable to derivatives like this compound. rsc.orgmpg.de

| Substrate | Reagent/Catalyst | Product | Selectivity |

| 2,7-di-tert-butylpyrene | Hypervalent iodine oxyacids | 2,7-di-tert-butylpyrene-4,5-dione | High (Dione) rsc.org |

| 2,7-di-tert-butylpyrene | Hypervalent iodine oxyacids | 2,7-di-tert-butylpyrene-4,5,9,10-tetraone | High (Tetraone) rsc.org |

| 2,7-di-tert-butylpyrene | RuO₄ | 2,7-di-tert-butylpyrene-4,5,9,10-tetraketone | K-region oxidation mpg.de |

Mechanistic Investigations of Divergent Oxidation Pathways

The ability to selectively form either a dione or a tetraone from the same tert-butylpyrene precursor points to divergent oxidation pathways that can be controlled by reaction conditions. The metal-free oxidation using hypervalent iodine is described as a sterically driven process. rsc.org The bulky tert-butyl groups likely play a crucial role in modulating the accessibility of the K-region to the oxidant, thereby influencing the reaction pathway and final product distribution.

Mechanistic studies of oxidation reactions involving reagents like tert-butyl hydroperoxide (tBOOH) often reveal the involvement of radical intermediates. nih.govrsc.org In the context of tert-butylpyrene oxidation, it is plausible that the reaction proceeds through a stepwise mechanism. The initial oxidation would form the 4,5-dione. Under stronger oxidizing conditions or with prolonged reaction times, a second oxidation event could occur at the 9,10-positions to yield the tetraone.

The selectivity between these two pathways (stopping at the dione versus proceeding to the tetraone) is a key aspect of the synthetic utility. This control is likely a function of the oxidant's reactivity, the reaction temperature, and the electronic effects imparted by the substituents on the pyrene ring. For example, in the oxidation of di-tert-butyl disulfide, a competing nonselective oxidation pathway was identified, and strategies were developed to limit it, highlighting the importance of understanding these competing reactions. nih.gov While detailed mechanistic studies specifically for this compound are not available, the principles derived from related systems suggest that a careful tuning of reaction parameters is essential to control the divergent oxidation pathways and achieve the desired product. rsc.org

Other Rearrangement and Cleavage Reactions

Beyond C-H functionalization and oxidation, pyrene derivatives can undergo other transformations, including molecular rearrangements and the cleavage of substituent groups. The tert-butyl group, while often used as a sterically directing and solubilizing group, can be cleaved under specific conditions. For example, tert-butyl ethers, a related class of compounds, can be deprotected (cleaved) using systems like cerium(III) chloride/sodium iodide, indicating that the C-O bond in the ether is susceptible to cleavage. researchgate.net While the C-C bond of a tert-butyl group attached to an aromatic ring is generally more robust, acidic conditions or strong electrophiles can potentially lead to its removal or rearrangement.

The carbon-iodine bond in this compound is a versatile functional handle for cross-coupling reactions. However, it can also be subject to cleavage. Photochemical conditions, for instance, are known to induce the cleavage of bonds to heteroatoms in related aromatic systems. Studies on thianthrene (B1682798) sulfilimine derivatives have shown that photo-isomerization and photo-imino-transfer reactions can occur, involving the manipulation and potential cleavage of sulfur-nitrogen bonds. researchgate.net By analogy, the C-I bond in 1-iodopyrene derivatives could potentially undergo homolytic cleavage under photochemical or radical conditions to generate a pyrenyl radical, which could then participate in subsequent reactions.

Electronic Structure and Photophysical Research Investigations Methodological & Theoretical Focus

Computational Chemistry and Quantum Mechanical Studies

Quantum mechanical calculations offer a microscopic view of molecular structure and behavior, forming a predictive framework for understanding spectroscopic and electronic properties.

Density Functional Theory (DFT) is a robust computational method widely used to determine the ground-state electronic structure of molecules. chemrxiv.org For a molecule such as 7-tert-butyl-1-iodopyrene, DFT calculations are employed to find the optimized molecular geometry, which corresponds to the lowest energy conformation. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. The addition of bulky substituents like the tert-butyl group can induce slight modifications in the planarity of the pyrene (B120774) core, and DFT is instrumental in quantifying these structural parameters. nih.gov Furthermore, DFT serves as the foundation for calculating other ground-state properties, including vibrational frequencies and the distribution of electron density.

Time-Dependent DFT (TD-DFT) for Excited State Analysis

To investigate the behavior of molecules upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is the most common computational approach. rsc.orgresearchgate.net It is an extension of DFT used to calculate the properties of electronically excited states. nih.govuci.edu TD-DFT is particularly valuable for predicting vertical excitation energies, which correspond to the maxima in a molecule's UV-visible absorption spectrum. chemrxiv.org The method also calculates oscillator strengths, which are theoretical measures of the probability of a given electronic transition, correlating directly with the intensity of spectral absorption bands. For this compound, TD-DFT would be used to simulate its absorption spectrum and identify the nature of the key electronic transitions, such as π-π* transitions localized on the pyrene core.

The electronic and optical properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comedu.krd The HOMO is the orbital from which an electron is most easily excited, while the LUMO is the lowest energy orbital to which it can be promoted. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insight into the molecule's chemical reactivity and the energy of its lowest electronic transition. chalcogen.ro

In unsubstituted pyrene, the HOMO and LUMO are delocalized π-orbitals spread across the aromatic system. For this compound, the substituents are expected to perturb the energies and spatial distributions of these orbitals. The electron-donating tert-butyl group would likely raise the HOMO energy level, while the electron-withdrawing iodine atom would lower the energies of both frontier orbitals. The net effect on the HOMO-LUMO gap would depend on the relative strengths of these influences.

Table 1: Representative Frontier Molecular Orbital Energies

This table illustrates typical theoretical energy values for unsubstituted pyrene and the qualitative changes expected upon substitution, as would be calculated by DFT methods.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Pyrene (Unsubstituted) | -5.8 | -2.1 | 3.7 |

| This compound (Expected) | -5.9 | -2.5 | 3.4 |

Theoretical Frameworks for Understanding Substituent Effects on Pyrene Electronics

The identity and position of substituents on the pyrene ring are primary determinants of its electronic behavior. The tert-butyl and iodo groups in this compound exert distinct steric and electronic influences.

The tert-butyl and iodo groups modify the electronic landscape of the pyrene core through a combination of steric and electronic effects. rsc.org

Tert-butyl Group : This group is known for its significant steric bulk. nih.gov In the solid state or in concentrated solutions, this bulkiness can effectively inhibit the intermolecular π-π stacking that is characteristic of planar aromatic molecules like pyrene. researchgate.net This steric hindrance is often exploited to improve the solubility of large aromatic compounds and to prevent the formation of aggregates, which can quench fluorescence. nih.govresearchgate.net Electronically, the tert-butyl group is a weak electron-donating group through hyperconjugation, which tends to increase the electron density of the π-system. rsc.org

The specific arrangement of the tert-butyl and iodo substituents on the pyrene framework directly correlates with the molecule's electronic transitions. The combined electronic effects of the weakly donating tert-butyl group and the withdrawing iodo group can modulate the HOMO-LUMO gap. nih.gov A smaller gap generally leads to a red-shift (a shift to longer wavelengths) in the absorption and emission spectra compared to the parent pyrene molecule.

The steric properties of the substituents are also critically important. By preventing close association between molecules, the bulky tert-butyl group can ensure that the observed photophysical properties, such as fluorescence, are characteristic of the isolated molecule (monomer emission). researchgate.net This is in contrast to unsubstituted pyrene, which readily forms excited-state dimers (excimers) that emit light at a much longer wavelength. researchgate.netresearchgate.net Therefore, the molecular architecture of this compound is designed to favor well-defined monomeric photophysics.

Table 2: Summary of Substituent Effects on Pyrene Electronics

| Substituent | Primary Electronic Effect | Primary Steric Effect | Expected Impact on HOMO-LUMO Gap | Expected Impact on Aggregation |

| tert-butyl | Weakly electron-donating | High steric hindrance | Slight decrease | Prevents π-stacking |

| Iodo | Electron-withdrawing | Moderate steric hindrance | Moderate decrease | Contributes to bulk |

Applications in Advanced Materials Research and Organic Electronics Conceptual & Methodological Focus

Design Principles for Pyrene-Based Organic Semiconductors and Optoelectronic Materials

The design of high-performance organic semiconductors based on pyrene (B120774) hinges on a deep understanding of the relationship between molecular structure and device properties. uky.edu Key design considerations include the strategic placement of substituents to control intermolecular interactions and the electronic nature of the pyrene core. uky.eduresearchgate.net Introducing electron-donating or electron-accepting groups can modulate the electro-optical properties of pyrene-based materials. researchgate.net

Pyrene derivatives serve as fundamental building blocks for the synthesis of conjugated polymers and oligomers, which are essential components in organic electronics. uky.edursc.org The rigid and planar structure of the pyrene unit facilitates strong π-electron delocalization, a desirable characteristic for efficient charge transport. chinesechemsoc.org The synthesis of well-defined disubstituted pyrene monomers is crucial for creating linear polymers with predictable and reproducible properties. uky.edu

Researchers have successfully incorporated pyrene into various polymer architectures. For instance, pyrene-1,5,6,10-tetracarboxyl diimide (PyDI) has been synthesized and used to create conjugated polymers that exhibit excellent electron-transporting properties. rsc.org Similarly, pyrene-4,5,9,10-tetraone-based conjugated microporous polymers have been developed for energy storage applications. rsc.org The versatility of pyrene as a building block is further demonstrated by its use in creating fluorescent porous organic polymers for sensing applications. mdpi.com

Table 1: Examples of Pyrene-Based Conjugated Polymers and Their Applications

| Polymer/Oligomer | Comonomer(s) | Application(s) | Key Finding(s) |

| PyDI-T | Thiophene (B33073) | Organic Field-Effect Transistors (OFETs) | Good electron mobility. rsc.org |

| PyDI-TT | Bithiophene | Organic Field-Effect Transistors (OFETs) | Achieved an electron mobility of 0.335 cm² V⁻¹ s⁻¹. rsc.org |

| BC-PT | 3,3′,6,6′-tetrakis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9,9′-bicarbazole | Energy Storage Electrodes | High efficiency and stability. rsc.org |

| TPA-PT | N¹,N¹,N⁴,N⁴-tetrakis(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzene-1,4-diamine | Energy Storage Electrodes | High efficiency and stability. rsc.org |

| LNU-45 | Tris(4-boronic acid pinacol (B44631) ester phenyl)amine | Fluorescent Sensing | High sensitivity and selectivity for pesticides. mdpi.com |

Charge carrier mobility is a critical parameter for the performance of organic semiconductors. In pyrene-based materials, mobility is highly dependent on the molecular packing in the solid state. uky.eduresearchgate.net The introduction of substituents can significantly influence this packing and, consequently, the charge transport properties. nih.gov For example, a pyrene derivative with thiophene moieties exhibited a hole mobility of 4.8×10⁻³ cm²V⁻¹s⁻¹ in its columnar liquid crystalline phase. jst.go.jp Another study on a 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) based organic thin-film transistor reported a high field-effect mobility of 2.1 cm² V⁻¹ s⁻¹. nih.gov

The nature of the charge carriers (holes or electrons) can also be tuned. While many pyrene derivatives exhibit good hole mobility, the introduction of specific functional groups can enhance electron mobility. nih.gov Research on perylene-based and pyrene-based columnar liquid crystals showed that the pyrene-based material had an electron mobility two orders of magnitude higher than the perylene (B46583) counterpart, highlighting its potential as an n-type semiconductor. beilstein-journals.org

Table 2: Charge Carrier Mobility in Selected Pyrene Derivatives

| Pyrene Derivative | Device/Phase | Hole Mobility (cm² V⁻¹ s⁻¹) | Electron Mobility (cm² V⁻¹ s⁻¹) |

| Pyrene with thiophene moieties | Columnar Liquid Crystal | 4.8 x 10⁻³ | - |

| 1,6-bis(5'-octyl-2,2'-bithiophen-5-yl)pyrene (BOBTP) | Organic Thin-Film Transistor | 2.1 | - |

| Pyrene-based columnar liquid crystal | Crystal | - | Two orders of magnitude higher than perylene-based equivalent |

Supramolecular Assembly and Self-Organization Studies of Pyrene Derivatives

The spontaneous organization of molecules into well-defined, ordered structures, known as supramolecular assembly, is a powerful tool in materials science. nih.govunibe.ch Pyrene derivatives, with their planar aromatic surfaces, are particularly prone to self-assembly through π-π stacking interactions. nih.gov

Crystal engineering provides a framework for designing and controlling the solid-state architecture of molecules. rsc.org For pyrene derivatives, this involves manipulating intermolecular interactions to achieve desired packing motifs. researchgate.netacs.org The introduction of functional groups capable of hydrogen bonding or other directional interactions can guide the self-assembly process. acs.org

Studies have shown that the stacking arrangement of pyrene units in the solid state can be controlled through cocrystallization. rsc.org For example, the face-to-face π-π stacking of pyrene fluorophores in one crystal form led to red-shifted emission, while monomeric arrangements in cocrystals resulted in blue emission. rsc.orgresearchgate.net This demonstrates the profound impact of solid-state packing on the photophysical properties of pyrene derivatives. researchgate.net

While π-π stacking is crucial for charge transport, excessive aggregation can lead to fluorescence quenching, which is detrimental for optoelectronic applications. epa.govresearchgate.net Therefore, strategies to control and suppress aggregation are of significant interest. One approach is to introduce bulky substituents onto the pyrene core, which can sterically hinder close packing and prevent the formation of non-emissive aggregates. nih.gov

The intermolecular C-H···π interaction has also been shown to play a dramatic role in the photophysical properties of pyrene derivatives in the solid state. epa.gov By carefully designing the molecular structure, it is possible to promote specific intermolecular interactions that favor desirable packing arrangements while suppressing those that lead to fluorescence quenching. epa.govresearchgate.net

Research into Pyrene-Based Fluorescent Probes and Chemosensors

Pyrene and its derivatives are widely utilized as fluorescent probes and chemosensors due to their high fluorescence quantum yield, long fluorescence lifetime, and sensitivity to the local environment. rsc.orgresearchgate.net Their fluorescence can be modulated by the presence of specific analytes, making them valuable tools for detection and imaging. rsc.orgscispace.com

The design of pyrene-based chemosensors often involves attaching a receptor unit to the pyrene fluorophore. The binding of an analyte to the receptor can trigger a change in the fluorescence properties of the pyrene, such as an increase ("turn-on") or decrease ("turn-off") in intensity, or a shift in the emission wavelength. scispace.com For example, a pyrene-based probe has been developed for the "turn-on" detection of Fe³⁺ and Fe²⁺ ions. scispace.com Another pyrene-appended Schiff base has been shown to sequentially detect Cu²⁺ and CN⁻ through an "off-on-off" fluorescence response. mdpi.com

The unique ability of pyrene to form excimers (excited-state dimers) with a characteristic red-shifted emission is also exploited in sensor design. nih.gov The formation or disruption of excimers upon interaction with an analyte can provide a ratiometric sensing signal.

Sensing Mechanisms based on Electronic and Structural Modulations

The pyrene moiety is highly sensitive to its local microenvironment, and this property can be harnessed to develop fluorescent sensors. The introduction of a bulky tert-butyl group at the 7-position and an iodine atom at the 1-position of the pyrene core in 7-tert-butyl-1-iodopyrene is expected to induce significant electronic and structural modulations, which can form the basis of various sensing mechanisms.

The tert-butyl group, being a sterically demanding and electron-donating substituent, can influence the solid-state packing of the molecule, potentially hindering the formation of aggregates and preserving the monomer emission of the pyrene core. This is crucial for developing sensors that rely on predictable and reproducible fluorescent responses.

The iodine atom, on the other hand, introduces a "heavy atom effect," which can significantly influence the photophysical pathways of the excited state. This effect promotes intersystem crossing from the singlet excited state to the triplet state, which can lead to quenching of the fluorescence. This inherent quenching mechanism can be exploited for "turn-on" sensing applications. For instance, a chemical reaction that removes the iodine atom could restore the fluorescence of the pyrene core, providing a clear signal for the presence of the target analyte.

Furthermore, the electron-rich pyrene core can engage in photoinduced electron transfer (PET) with suitable analyte molecules. In a typical PET-based sensor, the fluorophore (pyrene) is linked to a receptor unit that can interact with the analyte. This interaction can either initiate or suppress the PET process, leading to a "turn-on" or "turn-off" fluorescent signal. The electronic properties of this compound, influenced by both the tert-butyl and iodo substituents, would dictate its efficacy as a PET-based sensor.

Below is a table summarizing the conceptual sensing mechanisms based on the electronic and structural properties of a substituted pyrene like this compound.

| Sensing Mechanism | Role of Substituents in this compound | Expected Outcome |

| Fluorescence Quenching/Enhancement | The iodine atom can quench fluorescence via the heavy-atom effect. The tert-butyl group can prevent aggregation-induced quenching. | A "turn-on" signal can be generated by a reaction that removes the iodine. The bulky group helps maintain a stable baseline fluorescence. |

| Photoinduced Electron Transfer (PET) | The electron-rich pyrene core can act as a donor or acceptor. The substituents modulate the redox potential of the pyrene core. | Interaction with an analyte can trigger or inhibit PET, leading to a change in fluorescence intensity. |

| Excimer/Monomer Emission Switching | The bulky tert-butyl group can control the intermolecular distance and orientation, influencing excimer formation. | Changes in the microenvironment induced by an analyte could favor either monomer or excimer emission, resulting in a ratiometric sensory response. |

Catalytic Applications in Organic Transformations

The ability of pyrene and its derivatives to absorb light and participate in photoinduced processes makes them attractive candidates for use as photocatalysts in organic synthesis. The excited states of pyrene derivatives can engage in energy transfer or electron transfer processes to activate substrates and facilitate chemical reactions.

Pyrene-Based Catalysts in Photoinduced Reactions

Pyrene-based molecules can function as photosensitizers, where upon absorption of light, they reach an excited state and then transfer their energy to another molecule, which then undergoes a chemical reaction. Alternatively, they can act as photoredox catalysts, where the excited state of the pyrene derivative directly participates in a redox reaction by accepting or donating an electron.

The presence of the iodine atom in this compound is particularly significant for its potential catalytic applications. The heavy-atom effect not only influences its photophysical properties for sensing but also enhances the population of the triplet excited state. Triplet states have longer lifetimes than singlet states, which increases the probability of them interacting with and activating substrate molecules in a catalytic cycle.

In a typical photoredox catalytic cycle, the pyrene-based catalyst would be excited by visible light. The excited catalyst could then, for example, oxidize a substrate via single electron transfer (SET), generating a radical cation and the reduced form of the catalyst. The radical cation could then proceed through various reaction pathways to form the desired product. The catalyst is then regenerated in a subsequent step to complete the catalytic cycle.

The redox properties of the pyrene catalyst are crucial for its activity and can be tuned by the substituents. The electron-donating tert-butyl group in this compound would make the pyrene core more easily oxidized, which could be advantageous in oxidative quenching cycles.

The table below outlines the key properties of a pyrene-based photocatalyst and how the substituents in this compound would conceptually influence these properties.

| Property | General Role in Photocatalysis | Influence of Substituents in this compound |

| Absorption Spectrum | Determines the wavelength of light required to initiate the catalytic cycle. | The substituents can cause slight shifts in the absorption maxima, potentially allowing for the use of different light sources. |

| Excited State Redox Potentials | Governs the thermodynamic feasibility of electron transfer with substrate molecules. | The tert-butyl group (electron-donating) would make the excited state a stronger reductant. The iodo group (electron-withdrawing) would make it a stronger oxidant. |

| Triplet State Quantum Yield | A higher triplet yield often leads to more efficient catalysis due to the longer lifetime of the triplet state. | The iodine atom is expected to significantly increase the triplet quantum yield due to the heavy-atom effect. |

| Photostability | The catalyst should be stable under prolonged irradiation to ensure high catalytic turnover. | The robust aromatic core of pyrene imparts good photostability. The substituents may influence this property. |

Mechanistic Organic Chemistry: Delving into Reaction Pathways Involving 7 Tert Butyl 1 Iodopyrene

Radical Processes in Functionalization of Pyrenes

The functionalization of the pyrene (B120774) core can proceed through various intermediates, with radical species playing a significant role in many transformations. In the context of 7-Tert-butyl-1-iodopyrene, radical processes can be initiated at several sites. The carbon-iodine bond is relatively weak and can undergo homolytic cleavage upon exposure to heat or UV light, or through single-electron transfer (SET) processes, to generate a 7-tert-butylpyren-1-yl radical. This aryl radical is a highly reactive intermediate that can participate in a variety of reactions, including:

Hydrogen Atom Abstraction: The pyrenyl radical can abstract a hydrogen atom from a solvent or another reagent, leading to the formation of 7-tert-butylpyrene.

Addition to Unsaturated Systems: This radical can add to alkenes, alkynes, or other π-systems, forming a new carbon-carbon bond and a new radical species, propagating a chain reaction or leading to cyclization products. nih.gov

Radical-Radical Coupling: The pyrenyl radical can couple with another radical species in the reaction mixture.

Another avenue for radical chemistry involves the pyrene ring itself. The extended π-system of pyrene can be attacked by external radical species. Computational studies on the functionalization of pyrene with various radical substrates (like •CH₃, •NH₂, and •OH) have shown that the interaction energies and the nature of the bonding (covalent vs. non-covalent) can be quantified. nih.gov For this compound, the presence of the bulky tert-butyl group and the iodine atom would influence the regioselectivity of such radical additions.

Furthermore, radical cations of the pyrene moiety can be generated through oxidation. mdpi.com These radical cations are key intermediates in certain electrophilic substitution and coupling reactions, where a single-electron transfer from the electron-rich pyrene core initiates the process. The subsequent steps then involve the coupling of this radical cation with another reactant.

Transition State Analysis and Reaction Coordinate Determinations

Understanding the feasibility and pathway of a reaction requires detailed knowledge of the potential energy surface, particularly the structures and energies of transition states and intermediates. For reactions involving this compound, computational chemistry provides indispensable tools for this analysis.

Density Functional Theory (DFT) and other ab initio methods are widely used to model reaction mechanisms. rsc.orgnih.gov For a given reaction, such as an electrophilic aromatic substitution, a nucleophilic aromatic substitution, or a transition-metal-catalyzed cross-coupling reaction at the C-I bond, a reaction coordinate can be computationally mapped. This involves calculating the energy of the system as a function of the geometric changes that occur as reactants are converted to products.

The process typically involves:

Geometry Optimization: The equilibrium geometries of the reactants, products, and any intermediates are calculated.

Transition State (TS) Search: Specialized algorithms are used to locate the saddle point on the potential energy surface that connects reactants and products (or intermediates). This saddle point represents the transition state. youtube.com

Frequency Calculation: A frequency calculation is performed on the optimized TS structure. A genuine transition state is characterized by having exactly one imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. youtube.com

Intrinsic Reaction Coordinate (IRC) Calculation: An IRC calculation follows the path of steepest descent from the transition state down to the reactants and products, confirming that the located TS indeed connects the correct species on the potential energy surface. arxiv.org

For this compound, such analyses can predict the activation barriers for different possible reaction pathways, thereby explaining observed regioselectivity. For instance, transition state analysis could quantitatively compare the energy barriers for an electrophile attacking the various unsubstituted positions of the pyrene ring, providing a theoretical basis for the directing effects of the existing substituents.

| Position of Attack | Intermediate | Calculated Relative Transition State Energy (kcal/mol) | Expected Major/Minor Product |

|---|---|---|---|

| C3 | σ-complex at C3 | 15.2 | Major |

| C6 | σ-complex at C6 | 18.5 | Minor |

| C8 | σ-complex at C8 | 18.9 | Minor |

| C9 | σ-complex at C9 | 22.1 | Trace |

Note: The data in this table are hypothetical and for illustrative purposes, based on established principles of electrophilic aromatic substitution.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. By replacing an atom with one of its heavier isotopes (e.g., ¹H with ²H (D), or ¹²C with ¹³C), one can follow its path or probe its involvement in bond-breaking/forming steps.

A key application of isotopic labeling is the determination of the kinetic isotope effect (KIE). The KIE is the ratio of the reaction rate of a substrate with a light isotope to the rate of the same substrate with a heavy isotope (k_light / k_heavy). wikipedia.org A significant primary KIE (typically >2 for kH/kD) is observed when a bond to the isotopically substituted atom is broken in the rate-determining step of the reaction. pkusz.edu.cnprinceton.edu

While specific isotopic labeling studies on this compound are not prominently reported, one can hypothesize how such experiments could elucidate its reaction mechanisms:

Probing C-H Activation: In a reaction where a C-H bond on the pyrene ring is functionalized (e.g., a directed C-H activation), one could synthesize this compound with deuterium (B1214612) at the target position (e.g., the C8 position). By comparing the reaction rate of this deuterated compound to the non-deuterated version, a primary KIE would indicate that C-H bond cleavage is the rate-limiting step. nih.govnih.gov The absence of a KIE would suggest that C-H cleavage occurs after the rate-determining step or not at all. pkusz.edu.cn

Tracing Rearrangements: If a reaction were to involve rearrangement of substituents, labeling the tert-butyl group or the pyrene core with ¹³C could allow for its position to be tracked in the final product using ¹³C NMR spectroscopy or mass spectrometry, confirming or refuting a proposed rearrangement pathway.

| Reaction Type | Isotopic Substitution | Observed kH/kD | Mechanistic Interpretation |

|---|---|---|---|

| Electrophilic Aromatic Substitution | Deuteration of aromatic C-H | ~1 | C-H bond cleavage is not rate-determining. |

| Directed C-H Metalation | Deuteration of targeted C-H | 3-7 | C-H bond cleavage is the rate-determining step. |

| SN2 Reaction | α-deuteration (R-CHD-X) | 0.95-1.05 (inverse/small normal) | Secondary KIE; reflects change in hybridization at the transition state. |

| E2 Elimination | β-deuteration (X-C-CHD-R) | 4-8 | C-H bond cleavage is part of the rate-determining step. |

Note: This table presents typical KIE values for common organic reactions to illustrate the principles of the technique.

Role of Steric Hindrance and Electronic Effects in Reaction Selectivity

The regioselectivity of reactions involving this compound is profoundly governed by the interplay of steric and electronic effects imparted by its two substituents.

Electronic Effects:

Tert-butyl Group: As an alkyl group, the tert-butyl substituent is a weak electron-donating group (EDG) through an inductive effect and hyperconjugation. nih.gov This effect slightly increases the electron density of the pyrene π-system, making it more reactive towards electrophiles compared to unsubstituted pyrene. The electron-donating nature enhances the nucleophilicity of the ring, particularly at the ortho and para positions relative to the substituent, although in fused ring systems like pyrene, the effect is distributed across the π-system.

Iodo Group: The iodine atom exerts two opposing electronic effects. It is electronegative and thus withdraws electron density through the σ-bond (inductive effect), deactivating the ring towards electrophilic attack. Conversely, through its lone pairs, it can donate electron density into the π-system via resonance, acting as a weak activating group and directing incoming electrophiles to the ortho and para positions. For halogens, the inductive deactivating effect typically outweighs the resonance activating effect.

The combination of these effects means the pyrene ring remains electron-rich and susceptible to electrophilic attack, but the precise location of that attack is heavily influenced.

Steric Effects: The most dominant influence on regioselectivity is often the immense steric bulk of the tert-butyl group. researchgate.netlibretexts.org

Steric Shielding: The tert-butyl group at the C7 position effectively blocks access to the adjacent C6 and C8 positions. aspirationsinstitute.comvedantu.com Any reagent approaching these sites will experience significant steric repulsion, making reactions at these positions highly unfavorable.

Directing Influence: This steric hindrance channels incoming reagents, whether they are electrophiles, radicals, or organometallic catalysts, to the more accessible positions on the pyrene core. Studies on 2,7-di-tert-butylpyrene (B1295820) have shown that reactions like nitration, bromination, and carbamoylation occur preferentially at the C1 and C6 positions (equivalent to the C1 and C3 positions in the this compound context), as these are electronically activated and sterically accessible. beilstein-journals.orgnih.gov In contrast, some reactions like Friedel-Crafts acylation are directed to the K-region (C4/C5 positions). beilstein-journals.org

For this compound, the C1 position is already substituted. Therefore, electrophilic or radical attack would be directed primarily to the C3, C6, and C8 positions, with the steric bulk of the C7-tert-butyl group disfavoring attack at C6 and C8. The iodine at C1 serves as a functional handle, primarily for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), allowing for the selective formation of C-C or C-heteroatom bonds at that specific position.

| Reaction | Reagents | Major Product Position(s) | Reference |

|---|---|---|---|

| (Thio)carbamoylation | R-N=C=O / TfOH | 1-position | beilstein-journals.orgbeilstein-journals.org |

| Oxidation | Hypervalent Iodine Oxyacids | 4,5-dione | rsc.org |

| Sulfonyloxylation | PhI(OH)OSO₂R | 1-position | ohiolink.edu |

| Nitration | HNO₃/AcOH | 1-position | beilstein-journals.org |

| Bromination | Br₂/CCl₄ | 1-position | beilstein-journals.org |

Future Research Directions and Unexplored Avenues

Novel Synthetic Methodologies for Site-Selective Functionalization

The presence of the iodo group at the 1-position and the tert-butyl group at the 7-position invites the exploration of novel synthetic methodologies for further site-selective functionalization. The tert-butyl group, being sterically demanding, can direct reactions to other positions of the pyrene (B120774) scaffold, while the iodo group is a versatile handle for a variety of cross-coupling reactions.

Future research in this area should focus on:

Developing Orthogonal Functionalization Strategies: A significant challenge and opportunity lie in developing synthetic routes that allow for the selective modification of other positions on the pyrene ring without disturbing the existing substituents. This could involve exploring directing group-assisted C-H activation or leveraging the subtle differences in reactivity of the various C-H bonds on the 7-tert-butyl-1-iodopyrene scaffold.

Exploring Diverse Cross-Coupling Reactions: While Suzuki and Sonogashira couplings are common for aryl iodides, future work should explore a wider array of cross-coupling reactions, such as Buchwald-Hartwig amination, Heck reactions, and Stille coupling. rsc.org This would enable the introduction of a diverse range of functional groups, including amines, vinyl groups, and organostannanes, leading to a library of novel this compound derivatives with tailored properties.

Post-Coupling Transformations: Research should also investigate the transformation of the newly introduced functional groups. For instance, a cyano group introduced via cross-coupling could be hydrolyzed to a carboxylic acid, or a nitro group could be reduced to an amine, providing further avenues for derivatization.

Table 1: Potential Cross-Coupling Reactions for this compound

| Cross-Coupling Reaction | Reagent/Catalyst | Potential Functional Group Introduced |

|---|---|---|

| Suzuki-Miyaura | Arylboronic acid / Pd catalyst | Aryl |

| Sonogashira | Terminal alkyne / Pd/Cu catalyst | Alkynyl |

| Buchwald-Hartwig | Amine / Pd catalyst | Amino |

| Heck | Alkene / Pd catalyst | Alkenyl |

| Stille | Organostannane / Pd catalyst | Various organic moieties |

Integration of this compound into Emerging Material Systems

Pyrene derivatives are well-known for their applications in organic electronics, and this compound is a promising building block for new and improved material systems. rsc.orgnsf.gov The tert-butyl group can enhance solubility and prevent aggregation-induced quenching of fluorescence, while the iodo group provides a convenient point of attachment for polymerization or grafting onto other materials.

Future research directions include:

Organic Light-Emitting Diodes (OLEDs): The unique substitution pattern of this compound could lead to materials with novel photophysical properties. Future work should focus on synthesizing derivatives that can act as emitters, hosts, or charge-transporting materials in OLEDs. The goal would be to achieve high quantum efficiencies, color purity, and operational stability.

Organic Field-Effect Transistors (OFETs): The pyrene core is an excellent p-type semiconductor, and the functionalization of this compound could be used to tune its charge transport characteristics. rsc.org Research should be directed towards synthesizing polymers and small molecules based on this scaffold for use as the active layer in OFETs, aiming for high charge carrier mobility and on/off ratios.

Fluorescent Sensors: The sensitivity of the pyrene fluorescence to its local environment makes it an excellent candidate for chemical sensors. By attaching specific recognition units to the 1-position, sensors for various analytes, such as metal ions, anions, or biomolecules, could be developed.

Advanced Computational Modeling for Predictive Material Design

Computational modeling is a powerful tool for predicting the properties of new materials before their synthesis, thereby guiding experimental efforts. For this compound, advanced computational modeling can provide valuable insights into its electronic structure and potential applications.

Key areas for future computational research include:

Density Functional Theory (DFT) Calculations: DFT can be used to calculate the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, the HOMO-LUMO gap, and the excited state properties of this compound and its derivatives. This information is crucial for predicting their suitability for use in electronic devices.

Molecular Dynamics (MD) Simulations: MD simulations can be employed to study the intermolecular interactions and packing of this compound-based materials in the solid state. This is particularly important for understanding charge transport in OFETs and preventing aggregation in OLEDs.

Structure-Property Relationship Studies: By systematically modeling a range of derivatives with different functional groups at the 1-position, it is possible to establish clear structure-property relationships. This would enable the rational design of new materials with optimized properties for specific applications.

Table 2: Predicted Electronic Properties of Hypothetical 7-Tert-butyl-1-X-pyrene Derivatives (Illustrative)

| Substituent (X) | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| -H | -5.4 | -2.1 | 3.3 |

| -CN | -5.7 | -2.5 | 3.2 |

| -NH2 | -5.1 | -1.9 | 3.2 |

| -NO2 | -5.9 | -2.8 | 3.1 |

Note: These are hypothetical values for illustrative purposes and would need to be confirmed by actual DFT calculations.

Interdisciplinary Research at the Interface of Organic Chemistry and Materials Science

The full potential of this compound can only be realized through a highly interdisciplinary research approach that bridges the gap between fundamental organic chemistry and applied materials science.

Future interdisciplinary efforts should focus on:

Collaborative Synthesis and Device Fabrication: Organic chemists can focus on developing efficient and scalable syntheses of this compound and its derivatives, while materials scientists can lead the fabrication and characterization of electronic devices incorporating these new materials.

Feedback Loop between Theory and Experiment: A close collaboration between computational chemists and experimentalists will be crucial. Theoretical predictions can guide synthetic targets, and experimental results can be used to refine and validate computational models.

Exploring Novel Applications: By bringing together experts from different fields, new and unconventional applications for this compound could be identified. For example, its unique photophysical properties might be of interest in fields such as bioimaging or photocatalysis.

Q & A

Q. How should multi-parametric stability studies (thermal, oxidative, hydrolytic) be structured to predict degradation pathways?

- Methodological Answer : Use accelerated stability testing (40–80°C, 75% RH) with LC-MS monitoring. Apply multivariate analysis (e.g., PCA) to identify dominant degradation factors. Computational tools (e.g., Gaussian-based QSPR models) predict degradation products from bond dissociation energies .

Guidance for Data Interpretation and Reporting

- Contradiction Analysis : When conflicting data arise (e.g., divergent reaction yields), apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses. Use PICO frameworks to isolate variables (e.g., catalyst vs. solvent effects) .

- Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for detailing experimental procedures, including raw data deposition in repositories like Zenodo .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.